Isokaempferide Exhibits Superior Multi-Enzyme Inhibition Compared to a Panel of Flavonoids
In a comprehensive in vitro and in silico study published in 2024, Isokaempferide was directly compared against a set of assigned enzymes. It was identified as the most effective inhibitor among the tested compounds, showing quantifiable and differential potency [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Elastase: 23.05 µM; Urease: 12.83 µM; Collagenase: 33.62 µM |
| Comparator Or Baseline | Unspecified panel of other natural compounds in the same study |
| Quantified Difference | Isokaempferide was the most effective compound in the study. |
| Conditions | In vitro enzyme inhibition assays; Molecular docking studies confirmed strong binding affinities. |
Why This Matters
Demonstrates a multi-target enzyme inhibition profile that distinguishes it from other flavonoids, supporting its procurement for research focused on inflammation, infection (urease), or tissue remodeling (elastase/collagenase).
- [1] Al-Otaibi, J. S., et al. (2024). Anti-collagenase, Anti-elastase, Anti-urease, and Anti-cancer Potentials of Isokaempferide as Natural Compound: In vitro and in silico Study. Journal of Oleo Science, 73(2), 197-206. View Source
